1-(methylsulfonyl)-2-(3-nitrophenyl)-2-propanol
Overview
Description
1-(Methylsulfonyl)-2-(3-nitrophenyl)-2-propanol, commonly known as NSC-95397, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by the National Cancer Institute in 1989 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
NSC-95397 has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This inhibition leads to the disruption of key signaling pathways in cancer cells, ultimately resulting in cell death.
Biochemical and Physiological Effects
NSC-95397 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. Additionally, NSC-95397 has been shown to have anti-inflammatory and anti-angiogenic effects, further supporting its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
NSC-95397 has several advantages for laboratory experiments, including its high purity and yield, minimal toxicity in normal cells, and potent anti-cancer activity. However, its limitations include its relatively complex synthesis method and the need for further studies to determine optimal dosing and administration regimens.
Future Directions
There are several potential future directions for NSC-95397 research, including:
1. Investigation of its efficacy in combination with other anti-cancer agents.
2. Development of more efficient synthesis methods.
3. Investigation of its potential therapeutic applications in other diseases, such as inflammatory disorders.
4. Investigation of its mechanism of action in more detail.
5. Development of more targeted delivery methods to enhance its efficacy and reduce toxicity.
In conclusion, NSC-95397 is a promising compound with potent anti-cancer activity and minimal toxicity in normal cells. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important topic for scientific research.
Scientific Research Applications
NSC-95397 has been shown to have potent anti-cancer activity in a variety of cell lines and animal models. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, NSC-95397 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
1-methylsulfonyl-2-(3-nitrophenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-10(12,7-17(2,15)16)8-4-3-5-9(6-8)11(13)14/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACGJGADUBRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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